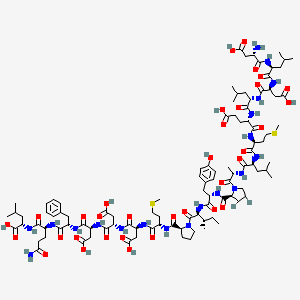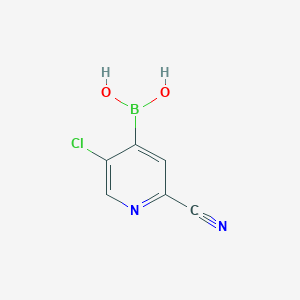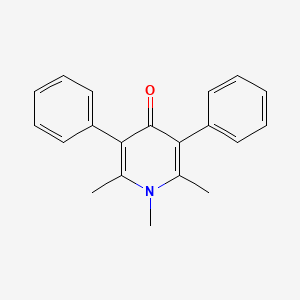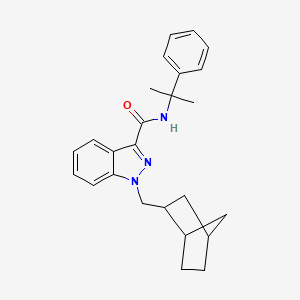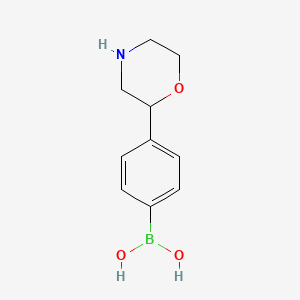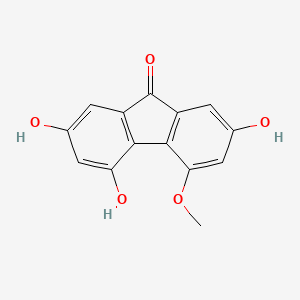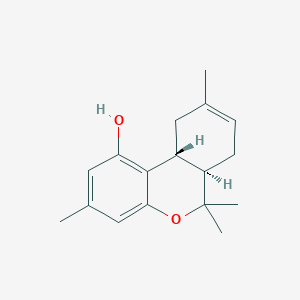
Delta8-Tetrahydrocannabiorcol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta8-Tetrahydrocannabiorcol is a psychoactive cannabinoid found in the Cannabis plantNatural quantities of this compound found in hemp are low . The compound has gained popularity due to its psychoactive effects, which are similar to those of delta-9-tetrahydrocannabinol but are moderately less potent .
Preparation Methods
Delta8-Tetrahydrocannabiorcol can be synthesized from cannabidiol (CBD) extracted from hemp. The synthetic route involves the treatment of cannabidiol with p-toluene sulfonic acid, which induces cyclization to form this compound . Industrial production methods often involve the use of toxic chemical reagents, which can contaminate the product . The synthetic manufacturing procedures for this compound are considered easier compared to those for delta-9-tetrahydrocannabinol .
Chemical Reactions Analysis
Delta8-Tetrahydrocannabiorcol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluene sulfonic acid for cyclization and other reagents for purification and structure elucidation . The major products formed from these reactions include various isomers and derivatives of tetrahydrocannabinol .
Scientific Research Applications
Delta8-Tetrahydrocannabiorcol has several scientific research applications. In chemistry, it is used to study the synthesis and properties of cannabinoids. In biology, it is used to investigate the effects of cannabinoids on the human body, including their psychoactive effects and potential therapeutic benefits . In medicine, this compound is being explored for its potential use in treating various conditions, such as pain and anxiety . In industry, it is used in the production of various cannabinoid-based products .
Mechanism of Action
Delta8-Tetrahydrocannabiorcol exerts its effects by binding to cannabinoid receptors found in various regions of the brain . The central effects occur through the activation of these receptors, which are part of the endocannabinoid system. This system plays a role in regulating various physiological processes, including mood, pain sensation, and appetite . The molecular targets and pathways involved in the action of this compound are similar to those of delta-9-tetrahydrocannabinol .
Comparison with Similar Compounds
Delta8-Tetrahydrocannabiorcol is similar to other cannabinoids, such as delta-9-tetrahydrocannabinol and cannabidiol. it is unique in its moderate potency and stability . Delta-9-tetrahydrocannabinol is more potent and has a wider range of psychoactive effects, while cannabidiol is non-psychoactive and is used for its therapeutic properties . Other similar compounds include delta-10-tetrahydrocannabinol and THC-O-acetate, which are also psychoactive cannabinoids found in the Cannabis plant .
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(6aR,10aR)-3,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h5,8-9,12-13,18H,6-7H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
MMZAEMNNHWYQKW-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C)O |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


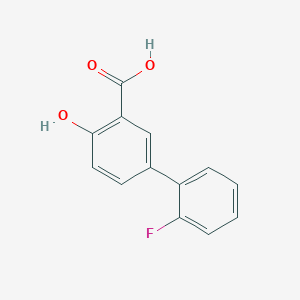
![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)

